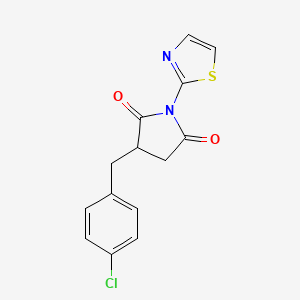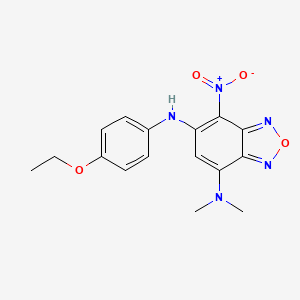![molecular formula C19H20N4O3S B4056169 3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-6-[2-(4-methylphenoxy)ethoxy]pyridazine](/img/structure/B4056169.png)
3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-6-[2-(4-methylphenoxy)ethoxy]pyridazine
Übersicht
Beschreibung
3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-6-[2-(4-methylphenoxy)ethoxy]pyridazine is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.12561169 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research into similar compounds has led to the development of diverse heterocyclic derivatives with potential applications across various fields of chemistry and biology. For instance, Zohdi, Osman, and Abdelhamid (1997) explored the synthesis of heterocyclic compounds from pyrazoloylhydroximoyl chloride, leading to quinoxaline, benzothiadiazine, benzoxadiazine, and quinazolinone derivatives, among others. These compounds, due to their structural diversity, hold potential for further chemical transformations and biological studies (Zohdi, H. F., Osman, T. A., & Abdelhamid, A., 1997).
Herbicidal Activities
Another significant application of pyridazine derivatives is in the development of herbicidal agents. Xu et al. (2012) synthesized a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal activities. The study found that certain compounds exhibited excellent herbicidal activities, highlighting the potential agricultural applications of these chemical structures (Xu, Han, et al., 2012).
Antibacterial Agents
The search for new antibacterial agents has also benefited from the synthesis of novel pyridazine derivatives. Azab, Youssef, and El‐Bordany (2013) aimed at creating new heterocyclic compounds containing a sulfonamido moiety, recognizing their potential as antibacterial agents. Their research underscores the importance of such compounds in developing treatments against bacterial infections (Azab, M. E., Youssef, M., & El‐Bordany, E. A., 2013).
Central Nervous System Activity
Investigations into the central nervous system (CNS) activities of imidazo[1,2-b]pyridazines reveal the pharmaceutical potential of these compounds. Barlin, Davies, Davis, and Harrison (1994) synthesized derivatives of imidazo[1,2-b]pyridazine and evaluated their ability to displace [3H]diazepam from rat brain membranes. This study indicates the relevance of such compounds in CNS research, possibly leading to the development of new therapeutic agents (Barlin, G., Davies, L. P., Davis, R. A., & Harrison, P., 1994).
Eigenschaften
IUPAC Name |
4-methyl-6-[6-[2-(4-methylphenoxy)ethoxy]pyridazin-3-yl]oxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-4-6-15(7-5-13)24-10-11-25-16-8-9-17(23-22-16)26-18-12-14(2)20-19(21-18)27-3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOIJTAGSGUONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=NN=C(C=C2)OC3=NC(=NC(=C3)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}ethanesulfonamide](/img/structure/B4056110.png)
![N-[2-(2-methyl-1-piperidinyl)ethyl]-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzamide](/img/structure/B4056114.png)
![2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4056120.png)


![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4056138.png)
![3-(2-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4056141.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4056152.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide](/img/structure/B4056165.png)

![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B4056183.png)
![N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B4056190.png)
